molecular formula C17H27Cl2N B12413572 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

Cat. No.: B12413572
M. Wt: 322.3 g/mol
InChI Key: AOQSMDJNCAAYER-SKCUOGQWSA-N
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Description

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Sibutramine, a drug that was previously used as an appetite suppressant for the treatment of obesity. The compound has the molecular formula C17D6H20ClN·HCl and a molecular weight of 322.346 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride involves the introduction of deuterium atoms into the Sibutramine molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst, hydrogen atoms in the precursor molecule can be replaced with deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of Sibutramine and its metabolites.

    Biology: The compound is used in metabolic studies to trace the metabolic pathways of Sibutramine in biological systems.

    Medicine: Research involving the pharmacokinetics and pharmacodynamics of Sibutramine often utilizes this labeled compound to study drug absorption, distribution, metabolism, and excretion.

    Industry: It is used in the development and validation of analytical methods for quality control and regulatory compliance.

Mechanism of Action

The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is similar to that of Sibutramine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced satiety and reduced appetite. The molecular targets include serotonin and norepinephrine transporters, which are inhibited by the compound, preventing the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Sibutramine: The parent compound, used as an appetite suppressant.

    Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological activity.

    4-Deschloro Sibutramine: A derivative lacking the chlorine atom at the 4-position.

Uniqueness

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is unique due to the presence of deuterium atoms, which make it a valuable tool in research involving isotopic labeling. This allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and pharmacodynamics of Sibutramine and its derivatives .

Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

322.3 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3;

InChI Key

AOQSMDJNCAAYER-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl

Origin of Product

United States

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